
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid: is a versatile chemical compound with a molecular formula of C10H8N4O4 and a molecular weight of 248.19 g/mol . This compound is known for its high purity and diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of m-tolyl hydrazine with ethyl acetoacetate, followed by nitration and cyclization . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-amino-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid.
Reduction: Formation of 5-amino-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitro-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Nitro-2-(o-tolyl)-2H-1,2,3-triazole-4-carboxylic acid
- 5-Nitro-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Nitro-2-(m-tolyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and biological activity. The presence of the m-tolyl group can enhance its interactions with certain molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H8N4O4 |
|---|---|
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N4O4/c1-6-3-2-4-7(5-6)13-11-8(10(15)16)9(12-13)14(17)18/h2-5H,1H3,(H,15,16) |
InChI-Schlüssel |
OTRMNAZCJXBKHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


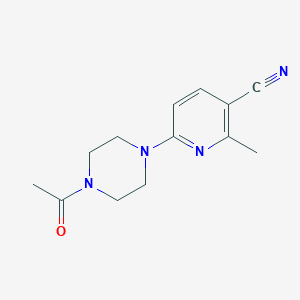
![2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793451.png)

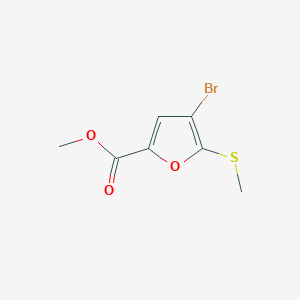
![1-(2-Chlorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11793465.png)
![2,3-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11793467.png)

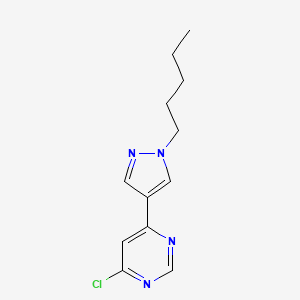
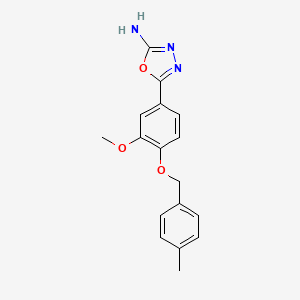

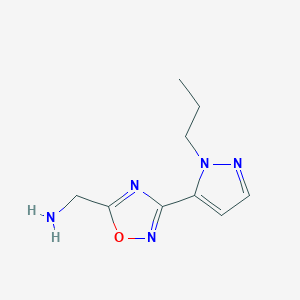
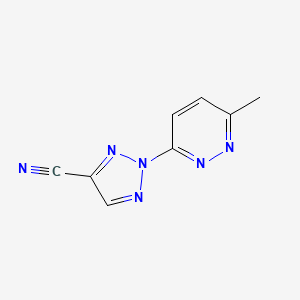
![3-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793518.png)
![4-(2-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11793519.png)
